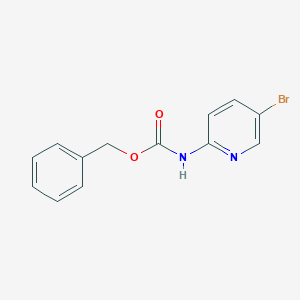

Benzyl (5-bromopyridin-2-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(5-bromopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2/c14-11-6-7-12(15-8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHHPDSPSWOXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442241 | |

| Record name | 5-Bromo-2-(Cbz-amino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175393-09-6 | |

| Record name | Carbamic acid, (5-bromo-2-pyridinyl)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175393-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(Cbz-amino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for Benzyl 5 Bromopyridin 2 Yl Carbamate

Direct Synthesis Approaches

Direct synthesis strategies involve the formation of the target molecule in a single key step from a readily available precursor that already contains the substituted pyridine (B92270) core. This approach is often favored for its efficiency and atom economy.

The most common direct route to Benzyl (B1604629) (5-bromopyridin-2-yl)carbamate is the carbamoylation of 2-amino-5-bromopyridine (B118841). nih.gov This nucleophilic substitution reaction involves the attack of the amino group of the pyridine precursor on the electrophilic carbonyl carbon of a benzyl-containing carbamoylating agent. The most frequently employed reagent for this transformation is benzyl chloroformate (Cbz-Cl).

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation. The general mechanism involves the deprotonation of the amine to increase its nucleophilicity, followed by its attack on the benzyl chloroformate, leading to the formation of the carbamate (B1207046) linkage.

The yield and purity of Benzyl (5-bromopyridin-2-yl)carbamate obtained through direct carbamoylation are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, base, and reaction temperature.

Commonly used solvents include aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile, which can dissolve the reactants and facilitate the reaction without participating in it. The selection of the base is also critical; tertiary amines such as triethylamine (B128534) (TEA) or pyridine are often used due to their ability to act as acid scavengers without competing in the nucleophilic attack. Inorganic bases like potassium carbonate or sodium bicarbonate can also be employed, particularly in biphasic systems.

Temperature control is essential to manage the rate of reaction and minimize the formation of side products. These reactions are often initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.

Table 1: Optimization of Reaction Conditions for Carbamoylation of 2-amino-5-bromopyridine

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Observed Yield (%) |

| 1 | Triethylamine | Dichloromethane (DCM) | 0 to 25 | 4 | 85 |

| 2 | Pyridine | Tetrahydrofuran (THF) | 0 to 25 | 6 | 80 |

| 3 | K₂CO₃ | Acetonitrile/H₂O | 25 | 12 | 75 |

| 4 | Diisopropylethylamine | Dichloromethane (DCM) | 0 to 25 | 4 | 88 |

Note: The data in this table is illustrative and represents typical findings for this type of transformation.

Indirect Synthetic Routes via Precursor Modification

Indirect routes involve the synthesis of this compound through a multi-step process where the key functional groups (bromine and carbamate) are introduced sequentially.

An alternative to the direct approach begins with the functionalization of a simpler pyridine derivative. One such strategy involves first forming the benzyl carbamate on a non-brominated pyridine ring, followed by the introduction of the bromine atom. This route starts with 2-aminopyridine (B139424), which is first protected or functionalized as Benzyl (pyridin-2-yl)carbamate using benzyl chloroformate.

The subsequent step is the electrophilic bromination of this intermediate. The carbamate group at the 2-position is an activating group and directs incoming electrophiles to the ortho and para positions. In the context of the pyridine ring, this corresponds to the 3- and 5-positions. Due to electronic and steric factors, the bromination is generally favored at the 5-position, leading to the desired product.

The success of both direct and indirect synthetic strategies hinges on the ability to regioselectively introduce the bromine atom at the C-5 position of the pyridine ring.

For the direct synthesis, the precursor 2-amino-5-bromopyridine must be synthesized with high regioselectivity. Various brominating agents can be used for the bromination of 2-aminopyridine. While traditional methods might use elemental bromine, these can sometimes lead to a mixture of products. Modern methods often employ reagents like N-Bromosuccinimide (NBS) to achieve higher selectivity.

For the indirect route, the challenge lies in the selective bromination of Benzyl (pyridin-2-yl)carbamate. The choice of brominating agent and reaction conditions is crucial to ensure that bromination occurs specifically at the 5-position without affecting other parts of the molecule. A mild and highly regioselective method involves using 1-butylpyridinium (B1220074) bromide as the bromine source with hydrogen peroxide as the oxidant, which favors bromination at the C-5 position of 2-aminopyridine derivatives. researchgate.net

Table 2: Comparison of Brominating Agents for Pyridine Ring Functionalization

| Reagent System | Substrate | Selectivity for 5-Bromo Isomer | Conditions | Reference |

| N-Bromosuccinimide (NBS) | 2-Aminopyridine | High | Acetonitrile, Room Temp | General Knowledge |

| Bromine (Br₂) | 2-Aminopyridine | Moderate to Good | Acetic Acid | General Knowledge |

| 1-Butylpyridinium bromide / H₂O₂ | 2-Aminopyridine Derivatives | High | Mild, Aqueous | researchgate.net |

Advancements in Green Chemistry for this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally friendly methods for the synthesis of carbamates and halogenated heterocycles. rasayanjournal.co.in

For the carbamate formation step, a significant green alternative is the avoidance of phosgene (B1210022) derivatives like benzyl chloroformate. researchgate.net Research has focused on using carbon dioxide (CO₂), a non-toxic, abundant, and renewable C1 source, in reactions with the amine and benzyl alcohol. rsc.org This approach, often facilitated by catalysts and dehydrating agents, provides a halogen-free route to carbamates. rsc.org Other green techniques include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, and the use of ionic liquids as recyclable reaction media. rasayanjournal.co.inbohrium.com

For the bromination step, greener protocols aim to replace hazardous reagents and solvents. A notable advancement is the use of hydrogen peroxide as a clean oxidant with a bromide salt, such as 1-butylpyridinium bromide or sodium bromide. researchgate.net This system avoids the use of elemental bromine and generates water as the primary byproduct, representing a significant environmental improvement over traditional methods.

Evaluation of Sustainable Solvents and Reaction Efficiencies

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents are often flammable, toxic, and difficult to dispose of. Research into sustainable alternatives is a key area of green chemistry. For the synthesis of carbamates, several greener solvent systems have been investigated for analogous reactions, which could be applied to the synthesis of this compound.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Biocatalysis, for instance, offers a compelling route for carbamate synthesis in aqueous media. nih.gov Promiscuous esterases have been shown to effectively catalyze the formation of carbamates from various amines and carbonates in bulk water, achieving high yields. nih.gov Another approach involves the Curtius rearrangement of acylhydrazides, a key step of which can be performed in water. researchgate.net

Supercritical fluids, particularly carbon dioxide (CO2), present another sustainable alternative. In some synthetic strategies for carbamates, CO2 can serve as both a C1 source and the reaction medium, eliminating the need for other solvents. psu.edursc.org This approach is highly attractive from a green chemistry perspective as it utilizes a greenhouse gas as a renewable feedstock.

Bio-based solvents, derived from renewable resources, are also gaining traction. For example, alcohols can serve as both a reactant and a solvent in the synthesis of carbamates from amines and carbon dioxide. psu.edu While high excesses of the alcohol may be required, this method avoids the use of halogenated solvents. psu.edu

The efficiency of these solvent systems can be evaluated based on metrics such as reaction yield, reaction time, and the ease of product isolation. The following table summarizes the performance of various sustainable solvents in analogous carbamate synthesis reactions.

| Solvent System | Reactants | Reaction Conditions | Yield | Reference |

| Water | Aliphatic/Aromatic Amines, Dibenzyl Carbonate | Biocatalyst (PestE) | Up to 99% | nih.gov |

| Alcohols (e.g., Methanol) | Amines, CO2 | Basic Catalyst, 2.5 MPa CO2, 200°C | Good | psu.edursc.org |

| Dichloroethane (as comparison) | 4-aminopyridine, Diols | ZnBr2, Reflux | ~60% | chemrxiv.org |

This table is illustrative and based on analogous reactions. The data is not specific to the direct synthesis of this compound.

Development of Catalyst and Reagent Systems with Reduced Environmental Impact

In conjunction with sustainable solvents, the development of environmentally benign catalysts and reagents is crucial for greening the synthesis of this compound.

Biocatalysis: Enzymes offer high selectivity and operate under mild conditions, often in aqueous environments. Immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used in continuous flow processes for the synthesis of carbamates. researchgate.net These biocatalytic systems can lead to high yields and purity while minimizing waste. researchgate.net Esterases have also been identified as effective biocatalysts for carbamate synthesis in water. nih.gov

Organocatalysis: Metal-free organocatalysts are an attractive alternative to potentially toxic and expensive metal catalysts. For reactions involving aminopyridines, thiourea-based organocatalysts have been shown to be effective in promoting reactions such as enantioselective dearomatization through anion-binding catalysis. acs.org These catalysts are often derived from natural amino acids, enhancing their green credentials.

Heterogeneous and Waste-Derived Catalysts: The use of solid, recyclable catalysts simplifies product purification and reduces waste. Basic catalysts like alkali-metal compounds have been used for carbamate synthesis from CO2 and amines. psu.edursc.org Furthermore, innovative approaches utilize waste materials as catalysts. For instance, kinnow peel waste has been developed into a green catalyst for the synthesis of β-amino alcohols, a related class of compounds, demonstrating the potential of valorizing biomass in catalysis. nih.gov

Alternative Reagents: Replacing hazardous reagents is a key aspect of green synthesis. The use of carbon dioxide as a non-toxic C1 source to replace phosgene derivatives is a significant advancement in carbamate synthesis. psu.edursc.org Another strategy involves the Lewis acid-promoted benzylation of aminopyridines using benzyl alcohols instead of more reactive and less stable benzyl halides, with zinc bromide (ZnBr2) being an effective catalyst for this transformation. chemrxiv.orgchemrxiv.org

The table below provides an overview of various catalyst systems with reduced environmental impact that could be applicable to the synthesis of this compound.

| Catalyst/Reagent System | Catalyst Type | Reaction | Key Advantages | Reference |

| PestE | Biocatalyst (Esterase) | Carbamate formation | Operates in water, high yields | nih.gov |

| Immobilized CALB | Biocatalyst (Lipase) | Carbamate formation | Continuous flow, high purity | researchgate.net |

| Thiourea derivatives | Organocatalyst | Acylation of N-heterocycles | Metal-free, enantioselective potential | acs.org |

| Alkali-metal compounds | Basic catalyst | Carbamate synthesis from CO2 | Utilizes CO2 as C1 source | psu.edursc.org |

| Kinnow Peel Powder | Waste-derived catalyst | Ring opening of epoxides | Bio-based, sustainable | nih.gov |

| ZnBr2 / Benzyl Alcohol | Lewis Acid / Greener Reagent | N-benzylation of aminopyridines | Replaces benzyl halides, high yields | chemrxiv.orgchemrxiv.org |

This table is illustrative and based on analogous reactions. The data is not specific to the direct synthesis of this compound.

Chemical Reactivity and Transformative Chemistry of Benzyl 5 Bromopyridin 2 Yl Carbamate

Reactivity of the Aryl Bromide Moiety

The C-Br bond at the 5-position of the pyridine (B92270) ring is the primary site of reactivity for carbon-carbon and carbon-heteroatom bond formation. The electron-deficient nature of the pyridine ring, combined with the carbon-halogen bond, makes this moiety an excellent electrophilic partner in a variety of cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, provides powerful tools for forming new bonds at the site of the aryl bromide. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org For Benzyl (B1604629) (5-bromopyridin-2-yl)carbamate, this reaction would replace the bromine atom with an aryl, vinyl, or alkyl group from a boronic acid or boronic ester partner.

The catalytic cycle generally involves three key steps libretexts.org:

Oxidative Addition: A palladium(0) catalyst inserts into the C-Br bond of the pyridine ring, forming a Pd(II) intermediate. This is often the rate-determining step, and the reactivity order for halides is typically I > Br > Cl. libretexts.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

While specific studies on Benzyl (5-bromopyridin-2-yl)carbamate are not prevalent, protocols for similar nitrogen-rich heterocycles demonstrate the reaction's feasibility. The use of the benzyl carbamate (B1207046) (Cbz) group is advantageous as unprotected N-H groups in azoles can inhibit the catalyst; protection circumvents this issue. nih.gov Conditions typically involve a palladium source like Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand such as SPhos or XPhos, and a base like K₂CO₃ or Cs₂CO₃ in a solvent system such as DMF or dioxane/water. nih.govnih.gov

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Notes |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Arylboronic acid | Effective for N-H containing azoles, suggesting suitability for protected analogues. nih.gov |

| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 77 | Potassium aryltrifluoroborate | Standard conditions for coupling with stable trifluoroborate salts. |

| Pd(PPh₃)₄ | K₂CO₃ | DMF | 120 (Microwave) | Heteroarylboronic acid | Microwave conditions can shorten reaction times for benzylic couplings. |

This table presents representative conditions for Suzuki-Miyaura couplings based on similar bromopyridine and heterocyclic substrates.

Beyond the Suzuki coupling, the aryl bromide moiety is reactive in several other important palladium-catalyzed transformations.

Heck Reaction : This reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.org The mechanism involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. organic-chemistry.org This would allow for the introduction of various alkenyl substituents at the 5-position of the pyridine ring.

Sonogashira Coupling : This reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. scirp.org It is co-catalyzed by palladium and copper(I) and requires a base, such as an amine, which can also serve as the solvent. scirp.orgscirp.org Studies on the Sonogashira coupling of 2-amino-3-bromopyridines and 2-bromo-5-nitropyridine (B18158) with various terminal alkynes have shown moderate to excellent yields, providing a strong precedent for the successful coupling of this compound. scirp.orgresearchgate.net The reaction is compatible with a range of functional groups on the alkyne partner. soton.ac.uk

| Catalyst System | Base | Solvent | Temperature (°C) / Time (h) | Alkyne Partner | Yield (%) | Ref |

| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C / 3 h | Phenylacetylene | 96 | scirp.orgscirp.org |

| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C / 3 h | 1-Heptyne | 85 | scirp.orgscirp.org |

| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C / 3 h | 3,3-Dimethyl-1-butyne | 81 | scirp.orgscirp.org |

| Pd(PPh₃)₄ / CuI | Et₃N / THF | Room Temp / 16 h | 4-Ethylphenylacetylene | High | soton.ac.uk |

This table shows optimized conditions and results for the Sonogashira coupling of analogous 2-amino-bromopyridine substrates.

Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by nickel or palladium. orgsyn.org It is a powerful tool for preparing bipyridines and other substituted heterocycles under mild conditions. orgsyn.org The required pyridyl zinc reagent can be prepared from the corresponding pyridyl halide. For this compound, coupling with an organozinc partner would proceed efficiently, given the high reactivity of aryl bromides in this reaction. orgsyn.org

Nucleophilic Aromatic Substitution Pathways on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.govyoutube.com

For this compound, the pyridine nitrogen acts as an electron-withdrawing group, making the ring generally more susceptible to nucleophilic attack than a benzene (B151609) ring. However, the benzyl carbamate-protected amino group at the 2-position is electron-donating by resonance. This electron donation increases electron density in the ring, thereby deactivating it towards nucleophilic attack compared to pyridines bearing strongly electron-withdrawing substituents like a nitro group. youtube.com Consequently, direct SNAr displacement of the bromide at the 5-position by a nucleophile is expected to be difficult and would likely require harsh reaction conditions, if it proceeds at all. The cross-coupling reactions described above are far more common and efficient pathways for the functionalization of this position.

Investigation of Oxidative Additions and Reductive Eliminations

Oxidative addition and reductive elimination are fundamental mechanistic steps that underpin the transition metal-catalyzed cross-coupling reactions discussed previously. libretexts.orgnih.gov

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. The two organic groups bound to the palladium(II) center couple, forming a new carbon-carbon bond. Simultaneously, the palladium center is reduced from +2 back to its 0 oxidation state, thus regenerating the active catalyst which can then enter another cycle. libretexts.org The facility of this step is critical for achieving high turnover numbers and preventing side reactions.

Reactivity of the Carbamate Functional Group

The benzyl carbamate (Cbz or Z) functional group is one ofthe most common protecting groups for amines in organic synthesis. masterorganicchemistry.com Its primary role is to temporarily render the amine nitrogen non-nucleophilic and non-basic, allowing other parts of the molecule to be modified selectively. The principal reactivity of the Cbz group is its cleavage, or deprotection, to reveal the free amine.

The most common method for Cbz deprotection is catalytic hydrogenolysis. total-synthesis.com This reaction involves treating the Cbz-protected compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. total-synthesis.com

Other methods for Cbz deprotection have been developed for substrates that are sensitive to hydrogenation, for instance, those containing alkenes or alkynes. These include:

Acid-mediated deprotection : Strong acids like HBr in acetic acid can cleave the Cbz group. In some cases, Lewis acids can also be employed.

Nucleophilic cleavage : A recently developed method uses 2-mercaptoethanol (B42355) in the presence of a base to deprotect Cbz-protected amines under mild, non-reductive conditions. organic-chemistry.org This is particularly useful for complex molecules with sensitive functional groups. organic-chemistry.org

| Reagents | Solvent | Conditions | Notes | Ref |

| H₂, Pd/C | Methanol or Ethanol | Room Temp, 1 atm | Standard, highly efficient method for Cbz removal. total-synthesis.com | |

| H₂, 20% Pd(OH)₂/C | Ethanol | 60 °C | Pearlman's catalyst, often more effective for difficult deprotections. nih.gov | |

| 2-Mercaptoethanol, K₃PO₄ | DMAc | 75 °C | Nucleophilic conditions, avoids hydrogenation and strong acids. organic-chemistry.org | |

| Triethylsilane, Pd/C | Methanol | Room Temp | Transfer hydrogenation, avoids use of H₂ gas. organic-chemistry.org |

This table summarizes common conditions for the deprotection of the benzyl carbamate (Cbz) group.

Selective Deprotection Strategies (e.g., Hydrogenolysis, Acid/Base Hydrolysis)

The benzyl carbamate group serves as a protective shield for the 2-amino group of the pyridine ring. Its removal, or deprotection, is a critical step in many synthetic pathways. The most common method for cleaving benzyl carbamates is hydrogenolysis. acs.orgorganic-chemistry.org This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), in the presence of hydrogen gas. organic-chemistry.orgnih.gov The process results in the formation of the deprotected amine and toluene. organic-chemistry.org

However, the presence of other reducible functional groups within a molecule can pose a challenge to selectivity. To address this, additives like ammonia, pyridine, or ammonium (B1175870) acetate (B1210297) can be used to inhibit the hydrogenolysis of benzyl ethers while allowing the deprotection of the carbamate to proceed smoothly. organic-chemistry.org This selectivity is attributed to the competitive adsorption of these inhibitors on the palladium catalyst surface. organic-chemistry.org

Acid-catalyzed hydrolysis offers an alternative deprotection route. Strong acids can cleave the benzyl carbamate, although this method is limited to substrates that can withstand acidic conditions. organic-chemistry.org For instance, tin(IV) chloride has been shown to selectively cleave benzyl esters and carbamates in the presence of other protecting groups like benzyl ethers and amides. dal.ca

The following table summarizes common deprotection strategies for benzyl carbamates:

| Deprotection Method | Reagents and Conditions | Selectivity and Notes |

| Hydrogenolysis | H₂, Pd/C | Standard method for benzyl carbamate cleavage. organic-chemistry.orgnih.gov May also reduce other functional groups. |

| Inhibited Hydrogenolysis | H₂, Pd/C, with additives (e.g., pyridine, ammonia) | Allows for selective deprotection in the presence of benzyl ethers. organic-chemistry.org |

| Acid Hydrolysis | Strong acids (e.g., SnCl₄) | Useful for substrates sensitive to hydrogenolysis but requires tolerance to acidic conditions. dal.ca |

Role as a Directed Metalation Group (DMG) for Regioselective Functionalization of Aromatic Systems

The carbamate group can act as a directed metalation group (DMG), guiding the regioselective functionalization of the pyridine ring. baranlab.orgwikipedia.org A DMG is a functional group that interacts with an organolithium reagent, such as n-butyllithium, to direct deprotonation to a specific, usually ortho, position. baranlab.orgwikipedia.org This creates a lithiated intermediate that can then react with various electrophiles, allowing for the introduction of new functional groups at a precise location on the aromatic ring. wikipedia.org

While the carbamate itself is a known DMG, its effectiveness in directing metalation on the pyridine ring of this compound would compete with the directing effects of the pyridine nitrogen and the bromo substituent. The pyridine nitrogen typically directs metalation to the C2 or C6 position, while a bromo group can direct metalation to the adjacent positions. In the case of 2,5-disubstituted pyridines, the outcome of lithiation can be complex and dependent on the specific reagents and reaction conditions used. researchgate.net For instance, in related systems, metalation has been observed at positions ortho to a directing group, and metal-halogen exchange can also occur. researchgate.net

The general principle of directed ortho-metalation is illustrated below:

Coordination: The Lewis basic heteroatom of the DMG coordinates to the Lewis acidic lithium of the organolithium reagent. baranlab.org

Deprotonation: The alkyl group of the organolithium reagent removes a proton from the ortho position of the aromatic ring. wikipedia.org

Electrophilic Quench: The resulting aryllithium intermediate reacts with an electrophile (E+) to form the functionalized product. wikipedia.org

Transformations Involving the Carbamate Nitrogen (e.g., Alkylation, Acylation)

The nitrogen atom of the carbamate group in this compound can undergo further chemical transformations, such as alkylation and acylation. These reactions allow for the introduction of additional substituents, further increasing the molecular complexity and providing access to a wider range of derivatives.

Alkylation: N-alkylation of carbamates can be achieved using alkyl halides in the presence of a base. researchgate.net For example, cesium fluoride (B91410) on celite has been used as a solid base for the N-alkylation of various nitrogen-containing compounds, including carbamates, in acetonitrile. researchgate.net

Acylation: Acylation of the carbamate nitrogen introduces an acyl group, forming an N-acylcarbamate. This reaction is typically carried out using an acylating agent such as an acyl chloride or an anhydride (B1165640) in the presence of a base like pyridine. quimicaorganica.orgvedantu.com Pyridine not only acts as a base to neutralize the HCl byproduct but can also catalyze the reaction. vedantu.comyoutube.com

These transformations are summarized in the following table:

| Transformation | Reagents and Conditions | Product Type |

| Alkylation | Alkyl halide, Base (e.g., CsF-celite) | N-Alkyl carbamate |

| Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | N-Acyl carbamate |

Intermolecular Interactions and Cooperative Reactivity Between Aryl Bromide and Carbamate Groups

The presence of both an aryl bromide and a carbamate group on the same pyridine ring can lead to interesting intermolecular interactions and potential cooperative reactivity.

Halogen Bonding Interactions and their Influence on Chemical Behavior

The bromine atom in this compound can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. medtigo.com The strength of this interaction depends on the polarizability of the halogen and the nature of the substituent attached to it.

In pyridine derivatives, the bromine at the C5 position can form halogen bonds with nucleophilic species. nih.gov These interactions can influence the crystal packing of the molecule in the solid state and can also affect its chemical reactivity by altering the electron distribution within the molecule. For example, halogen bonding has been shown to play a role in ligand-receptor interactions in biological systems. medtigo.comnih.gov The electron-withdrawing nature of the pyridine ring can enhance the electrophilicity of the bromine atom, making it a better halogen bond donor. The carbamate group, with its oxygen and nitrogen atoms, could potentially act as a halogen bond acceptor in an intermolecular context.

The following table outlines the key components of a halogen bond in this context:

| Component | Role | Description |

| Halogen Bond Donor | Lewis Acid | The bromine atom on the pyridine ring. |

| Halogen Bond Acceptor | Lewis Base | A nucleophilic atom, such as the oxygen or nitrogen of a carbamate group on another molecule, or a solvent molecule. |

The interplay between the aryl bromide and the carbamate group can also be exploited in cross-coupling reactions. While the bromine atom is a common handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the carbamate group can also participate in or influence such reactions. mdpi.comacs.orgnih.gov For instance, aryl carbamates themselves can undergo Suzuki-Miyaura coupling under specific nickel-catalyzed conditions. acs.orgnih.gov This dual reactivity allows for sequential or orthogonal functionalization strategies, providing a versatile platform for the synthesis of complex substituted pyridines.

Advanced Structural Characterization and Spectroscopic Analysis of Benzyl 5 Bromopyridin 2 Yl Carbamate

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify the specific functional groups and structural motifs present in Benzyl (B1604629) (5-bromopyridin-2-yl)carbamate.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The spectrum of Benzyl (5-bromopyridin-2-yl)carbamate is expected to exhibit several characteristic absorption bands corresponding to its carbamate (B1207046) linkage, aromatic rings, and carbon-bromine bond.

Key expected absorptions include a distinct N-H stretching vibration for the secondary amine in the carbamate group, typically observed in the range of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamate is one of the most intense and recognizable peaks, anticipated to appear in the region of 1700-1730 cm⁻¹. Furthermore, C-N stretching and N-H bending vibrations associated with the carbamate are expected around 1200-1350 cm⁻¹ and 1500-1600 cm⁻¹, respectively.

The presence of the benzyl and bromopyridinyl aromatic systems would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-O stretching of the ester component of the carbamate typically appears between 1000-1300 cm⁻¹. The C-Br stretching frequency is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ region.

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complement to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be instrumental in analyzing the skeletal vibrations of the aromatic rings.

Comprehensive Analysis of Characteristic Vibrational Modes and Band Assignments

A detailed assignment of the principal vibrational modes for this compound can be predicted based on the analysis of its constituent parts. The table below synthesizes the expected vibrational frequencies and their corresponding assignments from both FT-IR and Raman spectroscopy.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| N-H Stretch | Carbamate (-NH) | 3200-3400 | FT-IR |

| Aromatic C-H Stretch | Phenyl & Pyridinyl Rings | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | Methylene (B1212753) (-CH₂) | 2850-2960 | FT-IR, Raman |

| C=O Stretch | Carbamate (Carbonyl) | 1700-1730 | FT-IR, Raman |

| Aromatic C=C Stretch | Phenyl & Pyridinyl Rings | 1450-1600 | FT-IR, Raman |

| N-H Bend | Carbamate (-NH) | 1500-1600 | FT-IR |

| C-N Stretch | Carbamate | 1200-1350 | FT-IR |

| C-O Stretch | Carbamate (Ester) | 1000-1300 | FT-IR |

| C-Br Stretch | Bromopyridine | 500-650 | FT-IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides precise information on the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound would display distinct signals for each unique proton environment. The carbamate proton (-NH-) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration, typically in the 8.0-9.5 ppm range.

The protons of the benzyl group would show two characteristic signals. The methylene protons (-CH₂-) adjacent to the oxygen atom are expected to appear as a sharp singlet around 5.2-5.4 ppm. The five protons of the phenyl ring would likely resonate as a multiplet in the 7.3-7.5 ppm region.

The 5-bromopyridin-2-yl moiety has three aromatic protons. The proton at the C3 position is anticipated to be a doublet, coupling with the C4 proton. The C4 proton would appear as a doublet of doublets, coupling to both the C3 and C6 protons. The C6 proton is expected to be a doublet, coupling with the C4 proton. Their exact chemical shifts would be influenced by the electron-withdrawing nature of the bromine atom and the carbamate group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Carbamate N-H | 8.0 - 9.5 | Broad Singlet (br s) | N/A |

| Pyridinyl H-3 | ~7.8 - 8.0 | Doublet (d) | J ≈ 8.0-9.0 Hz |

| Pyridinyl H-4 | ~7.7 - 7.9 | Doublet of Doublets (dd) | J ≈ 8.0-9.0 Hz, J ≈ 2.0-3.0 Hz |

| Pyridinyl H-6 | ~8.2 - 8.4 | Doublet (d) | J ≈ 2.0-3.0 Hz |

| Phenyl (C₆H₅) | 7.3 - 7.5 | Multiplet (m) | N/A |

| Benzylic CH₂ | 5.2 - 5.4 | Singlet (s) | N/A |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis and Multiplicity

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carbamate group is expected to have the most downfield chemical shift, typically appearing in the 150-155 ppm region.

The carbons of the aromatic rings resonate in the 110-150 ppm range. The carbon atom bonded to the bromine (C5) in the pyridine (B92270) ring would be shifted to a lower field (around 115-120 ppm) compared to other carbons on that ring. The benzylic methylene carbon (-CH₂) is expected around 67-70 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbamate C=O | 150 - 155 |

| Pyridinyl C2, C6 | 140 - 150 |

| Pyridinyl C4 | 138 - 142 |

| Phenyl C-ipso | 135 - 137 |

| Phenyl C-ortho, C-meta, C-para | 127 - 129 |

| Pyridinyl C3 | 115 - 120 |

| Pyridinyl C5 (C-Br) | 110 - 115 |

| Benzylic CH₂ | 67 - 70 |

Advanced Two-Dimensional NMR Techniques for Connectivity and Proximity (e.g., COSY, HSQC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for mapping the intricate network of covalent bonds within this compound. By spreading spectral information across two frequency axes, these experiments resolve overlapping signals and reveal through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): A COSY experiment would be employed to establish the proton-proton (¹H-¹H) coupling networks within the molecule. For the benzyl moiety, strong correlations would be observed between the benzylic methylene protons and the adjacent aromatic protons of the phenyl ring. Further correlations would trace the connectivity between the ortho, meta, and para protons of the phenyl ring. On the 5-bromopyridin-2-yl fragment, the COSY spectrum would confirm the coupling relationships between the protons on the pyridine ring, allowing for their unambiguous assignment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is crucial for determining one-bond proton-carbon (¹H-¹³C) correlations. This technique would definitively link each proton signal in the ¹H NMR spectrum to its directly attached carbon atom in the ¹³C NMR spectrum. For this compound, this would allow for the unambiguous assignment of the benzylic methylene carbon, as well as each aromatic carbon in both the phenyl and the bromopyridine rings that bears a proton. This correlation map is fundamental to confirming the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing vital information about a molecule's weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of this compound, C₁₃H₁₁BrN₂O₂. capotchem.cn By comparing the experimentally measured exact mass with the theoretical mass calculated from the isotopic masses of the constituent elements, the molecular formula can be confirmed with high confidence, distinguishing it from other potential isobaric compounds.

| Ion Species | Elemental Composition | Theoretical Exact Mass (m/z) | Experimentally Determined Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₁₃H₁₂BrN₂O₂⁺ | 307.0077 | No publicly available experimental data found |

| [M+Na]⁺ | C₁₃H₁₁BrN₂NaO₂⁺ | 328.9896 | No publicly available experimental data found |

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to elucidate the structure. For this compound, the most likely fragmentation pathways would involve the cleavage of the most labile bonds.

Key expected fragmentation patterns would include:

Benzylic Cleavage: The cleavage of the C-O bond between the benzylic carbon and the carbamate oxygen is highly probable, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is often a dominant peak in the mass spectra of benzyl-containing compounds.

Carbamate Fragmentation: Cleavage of the N-C bond of the carbamate can occur, potentially leading to the loss of carbon dioxide (CO₂) and subsequent fragmentation.

Pyridine Ring Fragmentation: The brominated pyridine ring can also undergo fragmentation, although the aromatic system provides significant stability.

Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the benzyl group, the carbamate linker, and the 5-bromopyridin-2-yl moiety. This detailed analysis can also be used to differentiate between structural isomers, as they would likely exhibit different fragmentation pathways and produce distinct mass spectra.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state.

By irradiating a single, high-quality crystal of this compound with an X-ray beam, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the construction of a three-dimensional electron density map of the molecule. From this map, the precise position of each atom (excluding hydrogen, which is typically inferred) can be determined. This technique reveals the molecule's conformation, the planarity of its aromatic rings, and the spatial relationship between the benzyl and bromopyridine groups. Furthermore, it elucidates how the molecules pack together in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding or π-stacking that stabilize the crystal structure.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | C=O (carbamate) | No publicly available experimental data found |

| Bond Length | N-C (carbamate-pyridine) | No publicly available experimental data found |

| Bond Length | C-Br (pyridine) | No publicly available experimental data found |

| Bond Angle | O-C-N (carbamate) | No publicly available experimental data found |

| Torsional Angle | C-O-C-N (carbamate) | No publicly available experimental data found |

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

Following a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no specific experimental data on the crystal structure, intermolecular interactions, or crystal packing motifs for this compound has been found.

Therefore, a detailed analysis of its hydrogen bonding, π-π stacking, and other non-covalent interactions, as well as the presentation of crystallographic data in tabular format, cannot be provided at this time. The elucidation of these structural features would require experimental determination through techniques such as single-crystal X-ray diffraction, which has not been reported in the accessible literature.

Computational and Theoretical Investigations of Benzyl 5 Bromopyridin 2 Yl Carbamate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules. These methods, particularly Density Functional Theory (DFT), offer a robust framework for analyzing the geometry and electronic characteristics of complex organic compounds like Benzyl (B1604629) (5-bromopyridin-2-yl)carbamate.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a common practice for the geometry optimization of similar pyridine (B92270) derivatives. nih.gov For a molecule like Benzyl (5-bromopyridin-2-yl)carbamate, DFT would be employed to find the most stable three-dimensional arrangement of its atoms, known as the ground state geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.

Once the geometry is optimized, DFT is further used to analyze the electronic structure. This includes determining the distribution of electrons within the molecule, the energies of the molecular orbitals, and other key electronic properties that dictate the compound's behavior.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For molecules containing elements like bromine, a basis set that includes polarization and diffuse functions is generally necessary for accurate descriptions. A commonly used and effective combination for related organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set.

In studies of analogous p-pyridinyl oxime carbamates, the B3PW91 functional in conjunction with the 6-31G(d) basis set has been utilized to accurately describe bond dissociation processes. nih.gov Validation of the chosen method would typically involve comparing calculated properties, such as bond lengths and angles, with available experimental data for similar compounds or by assessing the method's performance on a set of known molecules.

This compound possesses several rotatable bonds, leading to multiple possible conformations. A comprehensive conformational analysis is crucial to identify the most stable conformers and understand their relative energies. This is typically performed by systematically rotating the flexible bonds (e.g., the C-O and N-C bonds of the carbamate (B1207046) linkage and the C-C bond of the benzyl group) and calculating the energy of each resulting conformer using molecular mechanics or semi-empirical methods, followed by DFT optimization of the low-energy structures. This analysis helps in understanding the molecule's flexibility and the conformational preferences that may influence its biological activity or reactivity.

Electronic Properties and Reactivity Prediction

The electronic properties of a molecule are key determinants of its chemical reactivity. Computational methods provide valuable tools to predict these properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the carbamate group, while the LUMO would likely be distributed over the aromatic systems.

From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, as detailed in the table below. These indices provide quantitative measures of different aspects of a molecule's reactivity.

| Reactivity Index | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud can be polarized. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

These formulas provide approximations based on Koopmans' theorem.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating different electrostatic potential values. Red regions signify areas of high electron density and negative potential, which are susceptible to electrophilic attack. Blue regions represent areas of low electron density and positive potential, indicating sites prone to nucleophilic attack. Green and yellow areas denote regions of intermediate potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carbamate group and the nitrogen atom of the pyridine ring, identifying them as nucleophilic centers. The hydrogen atom of the N-H group and the regions around the bromine atom would likely exhibit a positive potential (blue), marking them as potential electrophilic sites. This detailed mapping is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or reactants.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density within a molecule, which is crucial for understanding intramolecular charge transfer and molecular stability. researchgate.net This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

A detailed NBO analysis, typically performed using density functional theory (DFT) methods, would identify the specific donor-acceptor interactions within the molecule. For instance, interactions involving the lone pairs of the nitrogen and oxygen atoms in the carbamate group and the π* anti-bonding orbitals of the pyridine and benzene (B151609) rings are expected to be significant. These delocalizations of electron density are fundamental to the electronic properties and reactivity of the molecule. The stability of a molecule is enhanced by these hyperconjugative interactions and charge delocalization. researchgate.net

Table 1: Key NBO Interactions and Stabilization Energies (Hypothetical Data)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N(7) | π(C(8)-N(1)) | 25.8 |

| LP(2) O(10) | π(C(9)-O(11)) | 45.2 |

| π(C(2)-C(3)) | π(C(4)-C(5)) | 18.5 |

| π(C(13)-C(14)) | π(C(15)-C(16)) | 20.1 |

Note: This data is hypothetical and serves as an example of what NBO analysis would reveal. Actual values would be obtained from specific quantum chemical calculations.

Computational Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. These predictions can be compared with experimental data to validate both the computational model and the experimental assignments.

Simulation of Vibrational Spectra (IR, Raman) for Comparison with Experimental Data

Theoretical calculations, particularly using DFT, can simulate the infrared (IR) and Raman spectra of a molecule. nih.gov These simulations provide the vibrational frequencies and intensities of the normal modes of the molecule. By comparing the calculated spectra with experimentally obtained FT-IR and FT-Raman spectra, a detailed assignment of the vibrational bands to specific molecular motions can be achieved. researchgate.netnih.gov

The vibrational modes of this compound would include characteristic stretching and bending vibrations of its functional groups, such as the C=O, N-H, C-N, and C-Br bonds, as well as the vibrations of the pyridine and benzene rings. mdpi.com Discrepancies between the calculated and experimental frequencies, which are common due to the harmonic approximation used in many calculations and the absence of solvent effects in gas-phase calculations, can often be corrected by applying a scaling factor. nih.gov The potential energy distribution (PED) analysis is also employed to provide a quantitative assignment of the vibrational modes. researchgate.net

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (Hypothetical Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3450 | 3435 | N-H stretching |

| ν(C=O) | 1730 | 1715 | Carbonyl stretching |

| ν(C-N) | 1350 | 1340 | C-N stretching |

| ν(C-Br) | 680 | 675 | C-Br stretching |

| Ring breathing | 1010 | 1005 | Pyridine ring in-plane deformation |

Note: This data is hypothetical. Actual experimental and computational data are required for a precise comparison.

Prediction of NMR Chemical Shifts using Gauge-Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. ijnc.ir By employing the GIAO method within a DFT framework, it is possible to predict the ¹H and ¹³C NMR spectra of this compound.

These theoretical chemical shifts are typically calculated for the optimized molecular geometry. The predicted values are then compared with experimental NMR data, often showing a good linear correlation. This comparison aids in the assignment of the experimental signals to specific nuclei within the molecule and can help to confirm the proposed structure.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (Hypothetical Data)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 154.2 | 153.8 |

| C-Br | 115.8 | 116.5 |

| C(ipso-benzyl) | 136.5 | 137.1 |

| C(para-benzyl) | 128.9 | 129.3 |

Note: This data is hypothetical. Experimental and computational results would be needed for an accurate analysis.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often arising from the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. nih.gov The investigation of these properties for this compound involves the computational determination of parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). pnrjournal.com

DFT calculations are commonly used to compute these NLO properties. pnrjournal.com A large value of the first-order hyperpolarizability suggests that the molecule may have potential applications in NLO materials, which are important for technologies like optical switching and frequency conversion. nih.govmdpi.com The presence of the bromo-substituted pyridine ring (an electron-withdrawing group) and the benzyl carbamate moiety could lead to significant NLO effects in this molecule.

Table 4: Calculated Non-Linear Optical Properties (Hypothetical Data)

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β_tot) | 15 x 10⁻³⁰ esu |

Note: This data is hypothetical and illustrates the types of parameters calculated in NLO studies. The magnitude of β_tot is a key indicator of NLO activity.

Applications and Strategic Utility in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Heterocyclic Scaffolds

The inherent functionality of Benzyl (B1604629) (5-bromopyridin-2-yl)carbamate makes it an ideal starting material for creating more elaborate heterocyclic systems, which are core components of many pharmaceuticals and functional materials.

The pyridine (B92270) ring is a ubiquitous structural unit in a wide array of naturally occurring compounds and active pharmaceuticals. nih.gov Benzyl (5-bromopyridin-2-yl)carbamate acts as a valuable precursor for a variety of substituted pyridines. nih.govorganic-chemistry.org The two distinct functional handles—the bromine atom and the carbamate-protected amine—allow for sequential and regioselective modifications. This enables chemists to introduce a wide range of substituents onto the pyridine core, leading to the generation of libraries of novel compounds for various applications, including drug discovery.

Annulative technologies, which involve the formation of a new ring onto an existing scaffold, are powerful methods for building polycyclic systems. The strategic placement of reactive sites in this compound allows it to participate in reactions that construct fused ring systems. nih.gov For instance, the bromine atom can be converted into other functional groups that can then undergo intramolecular cyclization reactions. This approach provides access to complex, three-dimensional structures based on pharmaceutically valuable N-heterocyclic cores. whiterose.ac.uk Such strategies are crucial in modern synthetic chemistry for exploring novel chemical space and developing new therapeutic agents. whiterose.ac.uk

Leveraging the Bromine Atom for Strategic Functionalization and Molecular Diversification

The bromine atom at the C5 position of the pyridine ring is a key feature for molecular diversification, serving as a versatile anchor point for a multitude of chemical transformations.

The carbon-bromine bond on the pyridine ring is particularly amenable to transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net This has made this compound a valuable substrate in methodologies like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.govresearchgate.net By selecting different coupling partners, a single precursor can be converted into a wide array of derivatives, a strategy known as divergent synthesis. For example, coupling with boronic acids (Suzuki) introduces new aryl or alkyl groups, while coupling with terminal alkynes (Sonogashira) installs alkynyl moieties. beilstein-journals.org

| Reaction Type | Coupling Partner | Bond Formed | Significance |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acids or Esters | C(sp²)–C(sp²) or C(sp²)–C(sp³) | Forms biaryl systems and introduces alkyl chains. |

| Sonogashira | Terminal Alkynes | C(sp²)–C(sp) | Introduces rigid alkynyl linkers for material science and medicinal chemistry. beilstein-journals.org |

| Buchwald-Hartwig | Amines, Amides | C(sp²)–N | Forms new carbon-nitrogen bonds, crucial for many bioactive molecules. acs.org |

| Stille | Organostannanes | C(sp²)–C(sp²) | Another effective method for C-C bond formation with high functional group tolerance. |

Beyond cross-coupling, the bromine atom can be replaced by a variety of other functional groups through different chemical pathways. For instance, nucleophilic aromatic substitution reactions can be employed to introduce nucleophiles such as cyanides, azides, or alkoxides. Furthermore, the bromine can be converted into an organometallic species via lithium-halogen exchange or Grignard reagent formation. This transforms the electronic nature of the C5 position from electrophilic to nucleophilic, enabling subsequent reactions with a wide range of electrophiles to introduce functionalities like carboxyl groups, aldehydes, or other carbon-based substituents.

Utilization of the Carbamate (B1207046) Group as a Protecting Group and Directing Group

The benzyl carbamate group (often abbreviated as Cbz or Z) is not merely a passive component of the molecule; it plays a crucial and active role in directing the synthetic strategy.

The primary amine at the C2 position of a pyridine ring is a highly reactive nucleophile and base. The benzyl carbamate functional group serves as an effective protecting group, "taming" the high reactivity of this amine. chem-station.com This protection is essential as it prevents unwanted side reactions at the nitrogen atom while chemical transformations are carried out elsewhere in the molecule, such as at the C5-bromine position. chem-station.commasterorganicchemistry.com The Cbz group is known for its stability under a wide range of reaction conditions, including those used for many cross-coupling reactions. masterorganicchemistry.comnih.gov It can be reliably removed under mild conditions, typically through catalytic hydrogenation (e.g., using H₂ and a palladium catalyst), which cleaves the benzylic C-O bond to release the free amine, carbon dioxide, and toluene. masterorganicchemistry.com This clean deprotection step at a neutral pH leaves most other functional groups intact. masterorganicchemistry.com

In addition to its protective role, the carbamate group can function as a directed metalation group (DMG). nih.govacs.org DMGs are functional groups that can direct a strong base (like an organolithium reagent) to deprotonate a specific, nearby C-H bond, leading to a metalated intermediate. While aryl O-carbamates are well-known powerful DMGs, the N-carbamate in this molecule can similarly influence the regioselectivity of metalation on the pyridine ring, typically directing it to the ortho position (C3). This allows for the selective introduction of electrophiles at a position that might otherwise be difficult to functionalize, further enhancing the synthetic utility of the molecule.

Application in Directed Ortho-Metalation Strategies for Regioselective Functionalization of Pyridine

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings wikipedia.orgbaranlab.org. The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position baranlab.org.

In this compound, the carbamate group (-NHCbz) at the C2 position is a potent DMG uwindsor.ca. The heteroatoms (N and O) in the carbamate can chelate to the lithium atom of a strong base like n-butyllithium or lithium diisopropylamide (LDA), lowering the activation energy for deprotonation of the C-H bond at the C3 position wikipedia.org. Metalation of pyridine rings can sometimes be complicated by competitive 1,2-addition of the organometallic reagent, but the presence of a strong DMG makes DoM an efficient process harvard.edu.

The bromine atom at C5 has a weaker directing effect compared to the carbamate group. Therefore, in a competition experiment, lithiation is expected to occur exclusively at the C3 position, ortho to the powerful carbamate DMG.

The resulting 3-lithiated intermediate is a potent nucleophile that can react with a wide variety of electrophiles to introduce new functional groups with high regioselectivity. This allows for the precise synthesis of 2,3,5-trisubstituted pyridine derivatives, which are otherwise difficult to access.

Hypothetical Functionalization via Directed Ortho-Metalation

| Step 1: Lithiation Reagent | Step 2: Electrophile (E⁺) | Resulting Functional Group at C3 |

|---|---|---|

| s-BuLi/TMEDA, THF, -78 °C | I₂ | Iodo |

| LDA, THF, -78 °C | DMF (N,N-Dimethylformamide) | Formyl (-CHO) |

| n-BuLi, THF, -78 °C | (CH₃)₃SiCl (Trimethylsilyl chloride) | Trimethylsilyl (-Si(CH₃)₃) |

This DoM strategy highlights the synthetic utility of this compound as a scaffold for building highly functionalized pyridine systems.

Strategic Intermediate in Chemical Probe Synthesis and Material Science

The dual functionality of this compound, possessing both a protected amine and a reactive halogen, makes it a valuable intermediate in the development of specialized molecules for biological and material applications.

Design and Synthesis of Chemical Probes Incorporating the Carbamate-Pyridyl Bromide Motif

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function. The 2-amino-5-bromopyridine (B118841) scaffold is a known building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules guidechem.com.

The carbamate-pyridyl bromide motif present in this compound is strategically suited for probe synthesis. The C5-bromo position serves as a versatile chemical handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions nih.govresearchgate.netscielo.br. Reactions such as the Suzuki-Miyaura, Stille, Negishi, Buchwald-Hartwig, and Sonogashira couplings allow for the formation of new carbon-carbon or carbon-heteroatom bonds at this position mdpi.comwikipedia.org. This enables the attachment of various aryl, heteroaryl, alkyl, or alkynyl groups, which can be tailored to fit the binding pocket of a target protein.

The protected 2-amino group can also play several roles:

It can be a key part of the final pharmacophore, participating in hydrogen bonding or other interactions with the biological target.

It can be deprotected in a final step to reveal the primary amine, which may be essential for activity or for further derivatization, such as labeling with a fluorescent tag.

The synthesis of probes often involves a fragment-based approach, where building blocks like this compound can be systematically coupled with a library of other fragments to rapidly generate a diverse set of candidate molecules for biological screening.

Potential as a Precursor for Specialty Chemicals and Advanced Materials

Pyridine-containing polymers and materials are of significant interest due to the unique electronic properties, coordination ability, and basicity of the pyridine ring nih.gov. Bromopyridines are frequently used as monomers or precursors for these advanced materials chempanda.com.

This compound has the potential to serve as a functional monomer in the synthesis of specialty polymers. The bromine atom can participate in various polymerization reactions:

Cross-Coupling Polymerization: Reactions like Suzuki or Stille polycondensation with bifunctional boronic acids/esters or organostannanes can lead to the formation of conjugated polymers. These materials often exhibit interesting photophysical or electronic properties.

Grignard Metathesis (GRIM) Polymerization: Conversion of the C5-bromo group to a Grignard reagent followed by nickel-catalyzed polymerization is another route to poly(pyridine)s researchgate.net.

The presence of the protected amine group adds another layer of functionality. It could be carried through the polymerization and then deprotected in the final polymer to introduce basic or nucleophilic sites. These sites could be used for post-polymerization modification, for capturing metal ions, or for catalytic applications nih.gov. The resulting functional polymers could find use as ligands for catalysts, components in electronic devices, or as specialized coatings.

Structure Reactivity and Structure Property Relationships Srpr of Benzyl 5 Bromopyridin 2 Yl Carbamate and Analogues

Impact of Pyridine (B92270) Ring Substitution Pattern on Chemical Reactivity (e.g., Comparison with 4-bromo and 3-bromo isomers)

The substitution pattern of the bromine atom on the pyridine ring significantly influences the chemical reactivity of benzyl (B1604629) carbamate (B1207046) derivatives. The pyridine ring, being electron-deficient, is generally deactivated towards electrophilic aromatic substitution. gcwgandhinagar.comyoutube.comchegg.com The nitrogen atom's electron-withdrawing inductive effect reduces the electron density of the ring carbons, making them less susceptible to attack by electrophiles. gcwgandhinagar.com When an electrophilic attack does occur, it is typically directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. scribd.com

The position of the bromine atom, an electron-withdrawing group, further modulates this reactivity. In the case of Benzyl (5-bromopyridin-2-yl)carbamate , the bromine atom is at the 5-position. This position is meta to the nitrogen atom, and its deactivating effect is additive to that of the nitrogen.

In comparison, a 4-bromo isomer would have the bromine at a position para to the nitrogen. While bromine is deactivating, its position at C-4 can influence the reactivity at other sites. For instance, in electrophilic substitution reactions, the 4-position is already occupied, and the directing effects would guide incoming electrophiles to the remaining open positions, primarily the 3- and 5-positions.

A 3-bromo isomer places the bromine at a position ortho to the nitrogen in one direction and meta in the other. This proximity to the nitrogen atom can lead to significant steric and electronic effects. acs.org Electrophilic substitution on 3-bromopyridine (B30812) is known to be difficult, often requiring harsh reaction conditions. scribd.com

The reactivity of these isomers in nucleophilic aromatic substitution (SNAr) reactions also differs. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. gcwgandhinagar.com The presence of a good leaving group, like a halogen, at these positions facilitates SNAr. Therefore, the 5-bromo isomer would be less reactive in SNAr at the bromine-bearing carbon compared to the 2- or 4-bromo isomers, as the 5-position is not as activated towards nucleophilic attack.

Interactive Data Table: Comparison of Reactivity in Bromopyridine Isomers

| Isomer | Position of Bromine | Expected Reactivity in Electrophilic Aromatic Substitution (EAS) | Expected Reactivity in Nucleophilic Aromatic Substitution (at C-Br) | Key Influencing Factors |

| 5-Bromopyridine | 5- (meta to N) | Low, directed to other positions | Low | Additive deactivating effects of nitrogen and bromine. |

| 4-Bromopyridine | 4- (para to N) | Low, directed to 3- and 5-positions | High | Activation of the 4-position for nucleophilic attack by the ring nitrogen. |

| 3-Bromopyridine | 3- (ortho/meta to N) | Very Low | Moderate | Strong deactivation by nitrogen; potential for steric hindrance. |

| 2-Bromopyridine | 2- (ortho to N) | Very Low | Very High | Strong activation of the 2-position for nucleophilic attack by the ring nitrogen. |

Influence of the Carbamate Protecting Group on Chemical Transformations (e.g., Benzyl vs. Methyl vs. tert-Butyl Carbamates)

The carbamate protecting group plays a crucial role in the chemical transformations of aminopyridines by modulating the nucleophilicity of the amine and its lability under different reaction conditions. masterorganicchemistry.comorganic-chemistry.orgchem-station.com The choice between benzyl, methyl, and tert-butyl carbamates can significantly impact the outcome of a synthetic sequence. masterorganicchemistry.com

Benzyl Carbamate (Cbz or Z): The benzyl group in this compound is known for its stability under a wide range of conditions, yet it can be readily removed by catalytic hydrogenation (e.g., Pd-C, H₂). masterorganicchemistry.com This orthogonality makes it a valuable protecting group, especially when other acid- or base-labile groups are present in the molecule. However, the conditions for its removal are not compatible with functional groups that are sensitive to reduction.

Methyl Carbamate: Methyl carbamates are generally more stable and less sterically hindered than benzyl or tert-butyl carbamates. Their removal often requires more forcing conditions, such as strong acid or base hydrolysis, which can limit their application in the presence of sensitive functional groups.

tert-Butyl Carbamate (Boc): The tert-butyl carbamate is widely used due to its ease of removal under acidic conditions (e.g., trifluoroacetic acid). masterorganicchemistry.comnih.gov The tert-butyl group's bulk can also provide steric protection to the neighboring environment. The stability of the tert-butyl carbocation upon cleavage makes this deprotection highly efficient. quora.comquora.com However, this lability towards acid makes it unsuitable for reactions that require acidic conditions.

The electronic nature of the carbamate group itself, being electron-withdrawing, decreases the electron density on the pyridine ring, further influencing its reactivity in electrophilic substitution reactions. nih.gov

Interactive Data Table: Comparison of Carbamate Protecting Groups

| Protecting Group | Abbreviation | Common Deprotection Conditions | Key Advantages | Key Disadvantages |

| Benzyl Carbamate | Cbz, Z | Catalytic Hydrogenation (H₂, Pd-C) | Stable to many reagents; orthogonal to acid/base labile groups. | Not compatible with reducible functional groups. |

| Methyl Carbamate | --- | Strong Acid/Base Hydrolysis | Small size; high stability. | Harsh removal conditions limit functional group tolerance. |

| tert-Butyl Carbamate | Boc | Acid (e.g., TFA) | Easily removed under mild acidic conditions; provides steric bulk. | Unstable in acidic media. |

Electronic and Steric Effects of Substituents on Reaction Rates and Selectivity

The rates and selectivity of reactions involving this compound and its analogues are governed by a combination of electronic and steric effects exerted by the substituents on the pyridine ring. researchgate.netnih.gov

Electron-Withdrawing Groups (EWGs): The bromine atom at the 5-position and the benzyl carbamate group at the 2-position are both electron-withdrawing. This cumulative effect significantly deactivates the pyridine ring towards electrophilic attack. Conversely, these EWGs increase the ring's susceptibility to nucleophilic attack, particularly at positions ortho and para to the nitrogen.

Electron-Donating Groups (EDGs): The introduction of electron-donating groups would increase the electron density of the ring, thereby increasing the rate of electrophilic substitution and decreasing the rate of nucleophilic substitution. nih.gov

Steric Effects: The size and position of substituents can sterically hinder the approach of reagents to certain positions on the pyridine ring. acs.orgosti.gov

The benzyl carbamate group at the 2-position can sterically block or slow down reactions at the adjacent 3-position.

The position of the bromine atom also plays a steric role. In the 3-bromo isomer, the bromine atom is adjacent to the 2- and 4-positions, potentially hindering reactions at these sites.

These electronic and steric effects work in concert to determine the regioselectivity of reactions. For example, in electrophilic substitution reactions on this compound, the combined deactivating and directing effects of the nitrogen, bromine, and carbamate groups would likely direct an incoming electrophile to the 3-position, although the reaction would be expected to be slow.

Comparative Analysis of Halogen Bonding Potentials in Related Brominated Pyridine Structures

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). nih.govmdpi.com The strength of this interaction depends on the polarizability of the halogen and the electron-withdrawing character of the group to which it is attached. nih.gov

In brominated pyridine structures, the bromine atom can participate in halogen bonding. The nitrogen atom of another pyridine molecule or other Lewis basic sites can act as the halogen bond acceptor. nih.govbohrium.com The position of the bromine atom on the pyridine ring influences its halogen bonding potential.

5-Bromopyridine Derivatives: In this compound, the bromine at the 5-position is influenced by the electron-withdrawing nature of the pyridine ring. This enhances the positive character of the σ-hole on the bromine atom, making it a better halogen bond donor.